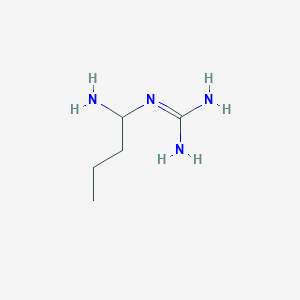

4-(Aminobutyl)guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Decarboxylated arginine, isolated from several plant and animal sources, e.g., pollen, ergot, herring sperm, octopus muscle.

Applications De Recherche Scientifique

Pharmacological Applications

Agmatine has been shown to interact with multiple molecular targets, leading to various pharmacological effects:

- Neurotransmission Modulation : Agmatine is considered a neuromodulator and co-transmitter in the central nervous system. It binds to α-2-adrenergic and imidazoline receptors but does not exhibit intrinsic activity on these receptors. This unique property allows agmatine to influence neurotransmitter release and neuronal excitability .

- Cardiovascular Effects : Research indicates that agmatine can produce mild reductions in heart rate and blood pressure through the activation of central and peripheral control systems. This effect is mediated by its interaction with imidazoline receptors and nitric oxide production .

- Glucose Regulation : Agmatine has demonstrated hypoglycemic effects, potentially aiding in the management of diabetes by modulating various mechanisms involved in blood glucose regulation .

- Nephroprotective Properties : Studies have shown that agmatine enhances glomerular filtration rate and exerts protective effects on kidney function, suggesting its potential use in treating kidney-related disorders .

Neuroprotective Effects

Agmatine has been extensively studied for its neuroprotective properties, particularly in models of neurological injury:

- Stroke and CNS Injuries : In preclinical studies, agmatine has shown promise in reducing neuronal damage following ischemic events. It acts as an NMDA receptor antagonist, which may help mitigate excitotoxicity associated with stroke and other central nervous system injuries .

- Spinal Cord Injury Recovery : A study involving a rat model of spinal cord injury demonstrated that agmatine administration significantly improved motor function recovery compared to control groups. The compound's ability to inhibit nitric oxide synthase and block NMDA receptors was implicated in these beneficial effects .

Potential in Pain Management and Addiction Treatment

Agmatine's role in pain modulation and addiction treatment is an emerging area of research:

- Neuropathic Pain Relief : Agmatine has been investigated for its potential to alleviate neuropathic pain. Its interaction with pain pathways suggests it may serve as an adjunct therapy for chronic pain conditions .

- Opioid Dependence : Evidence suggests that agmatine can enhance opioid analgesia while preventing tolerance development in chronic morphine users. This dual action positions agmatine as a candidate for addressing opioid dependence and addiction .

Case Studies and Research Findings

Several studies underscore the therapeutic potential of agmatine across various applications:

Analyse Des Réactions Chimiques

Structural Analysis

-

NMR Data :

Crystallography

The agmatine-TFA salt forms a triflate structure with hydrogen bonding networks dominated by NH- and CH₂NH groups .

Neurotransmitter Modulation

Agmatine blocks NMDA receptors by binding to the channel pore, with a dissociation constant of 952 µM at 0 mV . Its guanidine group is critical for this interaction, as analogs like arcaine (1,4-butyldiguanidine) mimic this effect .

Citation : Agmatine selectively modulates NMDA receptor channels in hippocampal neurons .

Metabolic Pathways

-

Degradation :

Gas-Phase Complexes

Agmatine forms hydrogen-bonded complexes with proteins, stabilized by guanidine-amide interactions. DFT calculations show gas-phase basicities (ΔG = -985.76 kJ/mol for II + H+ → II-H1) .

Table 1: Stability of Agmatine Complexes

| Complex | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

|---|---|---|---|

| II + H+ → II-H1 | -1020.94 | -117.89 | -985.76 |

| II + H+ → II-H2 | -937.08 | -127.59 | -899.06 |

Prodrug Formation

N-hydroxyguanidine derivatives (e.g., Compound 11 ) act as prodrugs, bioactivated by mARC enzymes to release agmatine .

Enzyme Inhibition

The derivative N-(4-aminobutyl)-N′-(2-methoxyethyl)guanidine inhibits hDDAH-1 (Kᵢ = 18 µM) by clamping the guanidine group via Asp79 and Asp269 residues .

Table 2: Binding Interactions

| Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Asp79 | Hydrogen bond | 2.7 |

| Asp269 | Backbone carbonyl | 3.1 |

Propriétés

Formule moléculaire |

C5H14N4 |

|---|---|

Poids moléculaire |

130.19 g/mol |

Nom IUPAC |

2-(1-aminobutyl)guanidine |

InChI |

InChI=1S/C5H14N4/c1-2-3-4(6)9-5(7)8/h4H,2-3,6H2,1H3,(H4,7,8,9) |

Clé InChI |

ZZZRWRUUWKBDCY-UHFFFAOYSA-N |

SMILES canonique |

CCCC(N)N=C(N)N |

Synonymes |

1 Amino 4 guanidinobutane 1-Amino-4-guanidinobutane 4-(Aminobutyl)guanidine Agmatine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.